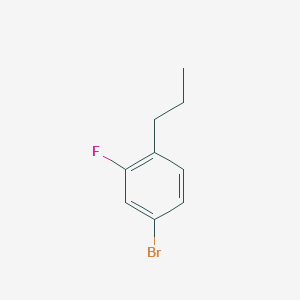

4-Bromo-2-fluoro-1-propylbenzene

Description

Properties

CAS No. |

574755-17-2 |

|---|---|

Molecular Formula |

C9H10BrF |

Molecular Weight |

217.08 g/mol |

IUPAC Name |

4-bromo-2-fluoro-1-propylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6H,2-3H2,1H3 |

InChI Key |

XWLGNVTYAAGARD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Bromine at the para position and two amino groups at ortho and meta positions.

- Applications: Primarily used in manufacturing and laboratory settings for synthesis of dyes, pharmaceuticals, or coordination complexes due to its reactive amino groups .

- Key Differences: The amino groups in 4-bromo-1,2-diaminobenzene confer higher nucleophilicity compared to the inert propyl group in this compound, making the former more reactive in coupling or cyclization reactions .

4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene (CAS 1021076-47-0)

- Structure: Bromine at para, fluorine at ortho, and a phenylaminomethyl group at the meta position.

- Applications: Likely utilized in pharmaceutical or agrochemical intermediates, given the bulky phenylaminomethyl substituent, which may enhance binding affinity in drug candidates .

- This difference impacts solubility and reactivity in cross-coupling reactions .

Application-Driven Comparisons

Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate)

- Structure : Contains bromine on both the benzene ring and a phenylacetate ester.

- Applications : A miticide used in agriculture, acting as an acetylcholinesterase inhibitor .

- Key Differences : Unlike this compound, bromopropylate’s ester and dual bromine substituents render it bioactive, suitable for pesticidal activity rather than material science .

5-(4-Bromo-2-fluorophenylamino)-4-fluoro-1-methyl-1H-benzimidazole-6-carbohydroxamic acid 2-hydroxyethyl ester (CAS 606143-89-9)

- Structure : Bromo-fluoro-substituted benzimidazole with hydroxamic acid and ester groups.

- Key Differences : The benzimidazole core and hydroxamic acid group make this compound biologically active, contrasting with the industrial use of this compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity: The propyl group in this compound enhances lipophilicity, favoring its use in non-polar liquid crystal matrices, while amino or ester groups in analogs drive reactivity toward bioactive applications .

- Synthetic Utility : Halogenated aromatics with fluorine and bromine are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), but substituent positioning dictates their compatibility with specific catalysts or conditions .

- Industrial vs. Pharmaceutical Use : Bromo-fluoro aromatics with simple alkyl chains (e.g., propyl) are preferred in material science, whereas complex functional groups (e.g., hydroxamic acid) align with drug discovery .

Preparation Methods

Nitration and Reduction

Starting with 1-propylbenzene, nitration using concentrated HNO₃ and H₂SO₄ at 0–5°C produces a 3:2 mixture of para- and ortho-nitro isomers. Chromatographic separation isolates 2-nitro-1-propylbenzene, which undergoes catalytic hydrogenation (H₂/Pd-C, 50 psi) to 2-amino-1-propylbenzene.

Schiemann Reaction for Fluorination

The amino group is diazotized with NaNO₂ and HCl at –5°C, forming a diazonium salt. Treatment with tetrafluoroboric acid (HBF₄) induces decomposition, replacing the diazo group with fluorine to yield 2-fluoro-1-propylbenzene.

Bromination

Following the method in Section 1.2, bromination at position 4 completes the synthesis.

Key Data:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl bromide precursors, such as 1-bromo-2-fluoro-4-iodobenzene, undergo Suzuki coupling with propylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃. This method bypasses electrophilic substitution limitations, directly installing the propyl group at position 1.

Key Data:

Halogen Exchange and Functional Group Interconversion

Lithium-Halogen Exchange

4-Bromo-2-fluoro-1-iodobenzene reacts with n-butyllithium at –78°C, generating a lithium intermediate. Quenching with propyl iodide introduces the propyl group, albeit with moderate efficiency.

Optimization Challenges

This route suffers from low yields (45–50%) due to competing side reactions, making it less practical than electrophilic or coupling methods.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Electrophilic | Friedel-Crafts, Bromination | 72–78 | High | High |

| Diazotization | Nitration, Schiemann, Bromination | 58–63 | Moderate | Moderate |

| Suzuki Coupling | Cross-coupling | 65–70 | Excellent | Moderate |

| Halogen Exchange | Lithium chemistry | 45–50 | Low | Low |

The electrophilic substitution route (Method 1) offers the best balance of yield and scalability, while Suzuki coupling (Method 3) provides superior regioselectivity for complex substrates.

Industrial-Scale Considerations

Patent CN108129258B highlights palladium-catalyzed hydrogenation as a critical step for reducing ketones to alkyl chains without high-temperature conditions. Similarly, CN1047377C emphasizes safe bromination protocols using FeBr₃ instead of Br₂ gas, reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-fluoro-1-propylbenzene, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with halogenated benzene derivatives (e.g., 4-bromo-2-fluorobenzene) and introduce the propyl group via Friedel-Crafts alkylation or nucleophilic substitution. For Friedel-Crafts, use AlCl₃ as a catalyst and propyl chloride at 80–100°C .

-

Step 2 : Monitor reaction progress using GC or HPLC to detect intermediates and byproducts (e.g., di-substituted isomers) .

-

Key Variables : Temperature control (<110°C) minimizes decomposition, while excess propyl halide improves alkylation efficiency.

-

Yield Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound (>95% purity) .

- Data Contradictions : Catalogs report varying purity levels (>95%–>97% GC) for similar bromo-fluoro compounds, suggesting impurities may arise from incomplete alkylation or halogen scrambling .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Workflow :

-

NMR : Confirm substitution patterns via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 0.9–1.5 ppm for propyl CH₃) and ¹³C NMR (C-Br at ~105 ppm, C-F at ~160 ppm) .

-

Mass Spectrometry : Validate molecular ion peaks (m/z ~230–232 for [M]⁺) and isotopic patterns consistent with Br/F .

-

Elemental Analysis : Ensure %C, %H, and %Br align with theoretical values (e.g., C: ~46%, Br: ~34%) .

- Common Pitfalls : Overlapping signals in NMR (e.g., propyl vs. aromatic protons) may require 2D techniques like COSY or HSQC for resolution .

Advanced Research Questions

Q. What mechanistic insights explain competing substitution pathways during the synthesis of this compound?

- Experimental Design :

-

Competing Pathways : Propyl group addition may occur at C-1 (desired) vs. C-3 (undesired) due to steric/electronic effects. Use DFT calculations to model charge distribution and transition states .

-

Kinetic Studies : Vary reaction temperature (25–120°C) and track regioselectivity via GC-MS. Lower temperatures (<60°C) favor C-1 substitution by reducing activation energy for the meta pathway .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Stability Protocol :

-

Accelerated Degradation : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 7 days. Analyze via HPLC for bromine loss or propyl group cleavage .

-

Findings :

-

Hydrolysis : Moisture induces dehalogenation, forming 2-fluoro-1-propylbenzene (confirmed by loss of Br in MS).

-

Photolysis : UV exposure generates radical intermediates, leading to dimerization (m/z ~460 detected via HRMS) .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to suppress degradation .

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound across different studies?

- Troubleshooting Workflow :

-

Step 1 : Cross-reference with high-purity standards (e.g., >97% GC from ) to rule out solvent or impurity effects .

-

Step 2 : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations .

-

Step 3 : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to validate assignments .

- Case Study : Discrepancies in aromatic proton shifts (δ ±0.3 ppm) may arise from paramagnetic impurities; repurify via recrystallization (hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.